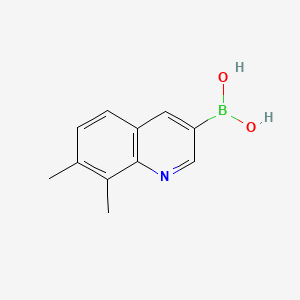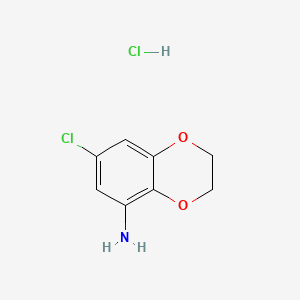![molecular formula C18H23NO3S B13461545 8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5^{5}.2^{4}]dodecan-12-one](/img/structure/B13461545.png)
8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5^{5}.2^{4}]dodecan-12-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5{5}.2{4}]dodecan-12-one is a complex organic compound characterized by its unique structure, which includes a sulfonyl group and a spirocyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5{5}.2{4}]dodecan-12-one typically involves multiple steps. One common approach is the condensation of 4-methylbenzenesulfonyl hydrazide with a suitable ketone or aldehyde under acidic or basic conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5{5}.2{4}]dodecan-12-one can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfoxides or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts such as Lewis acids or bases to facilitate the process .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group typically yields sulfone derivatives, while reduction can produce sulfoxides or thiols .
Aplicaciones Científicas De Investigación
8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5{5}.2{4}]dodecan-12-one has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5{5}.2{4}]dodecan-12-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The spirocyclic framework provides structural rigidity, which can enhance binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzenesulfonyl hydrazide: A precursor in the synthesis of 8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5{5}.2{4}]dodecan-12-one.
Benzenesulfonyl chloride: Another sulfonyl-containing compound used in various organic syntheses.
4-Methylbenzenesulfonyl isocyanate: A related compound with similar reactivity but different functional groups.
Uniqueness
8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5{5}.2{4}]dodecan-12-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C18H23NO3S |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
8-(4-methylphenyl)sulfonyl-8-azadispiro[3.0.55.24]dodecan-12-one |
InChI |
InChI=1S/C18H23NO3S/c1-14-3-5-15(6-4-14)23(21,22)19-11-9-17(10-12-19)13-16(20)18(17)7-2-8-18/h3-6H,2,7-13H2,1H3 |
Clave InChI |
HDZHVLSTBKHKGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC(=O)C34CCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5,5-dimethyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13461467.png)
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylicaciddihydrochloride](/img/structure/B13461470.png)

![Methyl 4-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13461486.png)
![tert-butyl N-{2-[(fluorosulfonyl)amino]-2-methylpropyl}carbamate](/img/structure/B13461490.png)








![2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride](/img/structure/B13461557.png)
